Physical and chemical properties of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Physical and chemical properties of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Foreword
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its synthesis, reactivity, and potential applications. Given the specialized nature of this compound, this guide combines direct data with well-established principles of organic and medicinal chemistry to provide a holistic understanding.
Introduction and Molecular Overview
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a heterocyclic organic compound featuring a central imidazole ring. The imidazole moiety is a five-membered aromatic ring containing two nitrogen atoms, which is a crucial scaffold in numerous biologically active molecules.[1][2][3] In this specific derivative, the imidazole ring is substituted with a methyl group at the 4-position and a phenylsulfonyl group attached to one of the nitrogen atoms.
The presence of the electron-withdrawing phenylsulfonyl group significantly influences the electronic properties of the imidazole ring, impacting its reactivity and potential as a pharmacophore.[4] Phenylsulfonyl groups are common in medicinal chemistry, often introduced to modulate a compound's solubility, metabolic stability, and target-binding affinity.[5] The methyl group at the 4-position provides steric and electronic modifications that can be crucial for selective interactions with biological targets.
This compound is recognized for its utility as a versatile building block in organic synthesis and medicinal chemistry research, with potential applications in the development of pharmaceuticals and functional materials.[6]
Molecular Structure
The structural representation of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is crucial for understanding its chemical behavior.
Caption: Molecular structure of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in research and development, dictating its solubility, stability, and suitability for various experimental conditions.
Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [6] |
| Molecular Weight | 222.26 g/mol | [6] |
| Appearance | White to slightly yellow crystals or crystalline powder (inferred) | [7][8] |
| Melting Point | 76-78 °C (for the related isomer 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole) | [7][8] |
| Boiling Point | 416.0 ± 38.0 °C (Predicted) | [6] |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in chloroform (inferred from related compounds) | [7][8] |
| pKa | 1.62 ± 0.61 (Predicted) | [6] |
Note: Some physical properties are predicted or inferred from closely related isomers due to limited experimental data for this specific compound.
Synthesis and Reactivity
A robust and reproducible synthetic route is paramount for the accessibility of a compound for research purposes.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole.
Experimental Protocol: N-Sulfonylation of 4-Methylimidazole
This protocol is adapted from established procedures for similar compounds.[7][8]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methylimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a suitable base, such as triethylamine (1.1 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, it is noted to be moisture-sensitive, a common characteristic for sulfonylated imidazoles.[7][8] Storage in an inert, dry atmosphere at room temperature is recommended.[7][8]
-
Reactivity: The phenylsulfonyl group acts as a good leaving group, making the imidazole ring susceptible to nucleophilic attack and substitution at the N-1 position. This reactivity is a cornerstone of its utility in organic synthesis. The imidazole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the sulfonyl group will deactivate the ring towards this type of reaction.
Potential Applications in Drug Discovery and Development
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][9]
Rationale for Pharmacological Interest
-
Enzyme Inhibition: The structural features of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole make it a candidate for investigation as an enzyme inhibitor.[6] The sulfonamide-like linkage and the aromatic systems can engage in hydrogen bonding and hydrophobic interactions within enzyme active sites.
-
Anticancer Potential: Many imidazole derivatives have been investigated as anticancer agents.[9][10] The substitution pattern on the imidazole ring is critical for activity, and this compound could serve as a key intermediate for the synthesis of more complex molecules targeting cancer-related pathways.
-
Antimicrobial Activity: Imidazole-containing compounds, such as the azole antifungals, are well-established antimicrobial agents. The unique substitution of this molecule warrants investigation into its potential antibacterial and antifungal properties.[6][11]
Safety and Handling
While specific toxicity data for 4-Methyl-1-(phenylsulfonyl)-1H-imidazole is not available, a precautionary approach based on related compounds is essential.
-
General Handling: Use only under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Hazard Identification (Inferred): Based on safety data for similar compounds, it may cause skin and eye irritation.[14] It is also moisture-sensitive.[7][8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store under an inert atmosphere.[7][8]
Conclusion
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its structural features, combining the versatile imidazole core with a modulating phenylsulfonyl group, make it an attractive starting point for the design and synthesis of novel therapeutic agents. While experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, handling, and exploration in research and development endeavors. Further investigation is warranted to fully elucidate its physicochemical properties and pharmacological potential.
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